methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate
Description
Methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate is a chiral β-amino ester characterized by an (R)-configured amino group and a 4-fluorophenyl substituent. Its molecular formula is C₁₀H₁₂FNO₂, with a molecular weight of 197.21 g/mol and a CAS registry number of 1217977-33-7 . The fluorine atom at the para position of the phenyl ring contributes to its electronic and steric properties, influencing bioavailability and receptor interactions.
Properties
Molecular Formula |
C10H12FNO2 |
|---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate |
InChI |
InChI=1S/C10H12FNO2/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7/h2-5,9H,6,12H2,1H3/t9-/m1/s1 |
InChI Key |
BULPFQGZGPHEBO-SECBINFHSA-N |
Isomeric SMILES |
COC(=O)C[C@H](C1=CC=C(C=C1)F)N |
Canonical SMILES |
COC(=O)CC(C1=CC=C(C=C1)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and methyl acrylate.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a condensation reaction between 4-fluorobenzaldehyde and methyl acrylate under basic conditions.
Reduction: The intermediate is then subjected to reduction using a suitable reducing agent such as sodium borohydride (NaBH4) to yield the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Pharmaceutical Development
Methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate has been explored as a potential therapeutic agent due to its structural features that suggest interactions with various biological targets. Its applications in pharmaceuticals include:
- Neuropharmacology : The compound is being investigated for its effects on neuroinflammation and neurodegenerative diseases. Studies have indicated that fluorinated compounds can modulate neuroinflammatory markers, potentially leading to new treatments for conditions like Alzheimer's disease .
- Cancer Treatment : Research has shown that derivatives of this compound may exhibit anticancer properties. In vitro studies have demonstrated significant activity against human tumor cell lines, suggesting its potential as a chemotherapeutic agent .
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes involved in neurotransmission and cell proliferation. The presence of the fluorine atom enhances its pharmacological properties, making it a subject of interest in drug development.
Neuroinflammation Studies
In vivo studies have shown that similar fluorinated compounds effectively target neuroinflammatory pathways. For instance, a study demonstrated that these compounds could reduce markers associated with neuroinflammation in animal models, indicating their potential role in managing neurodegenerative diseases .
Pharmacological Investigations
A comparative study of various fluorinated amino acids indicated that modifications at the phenyl ring could enhance biological activity. This compound was noted for promising interaction profiles with biological targets, leading to further investigations into its therapeutic potential .
Applications in Medicinal Chemistry
The compound serves as a valuable building block in organic synthesis for developing more complex molecules. Its unique structural features enable researchers to explore new therapeutic avenues:
- Drug Development : Ongoing research aims to evaluate its safety and efficacy profiles in clinical settings, particularly for neurological applications.
- Specialty Chemicals Production : Beyond pharmaceuticals, it is also being investigated for use in producing specialty chemicals and materials due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The biological and physicochemical properties of β-amino esters are highly sensitive to structural modifications. Below, we compare methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate with its analogs, focusing on substituent effects, molecular properties, and inferred bioactivity.
Substituent Variations on the Aromatic Ring
Table 1: Key Structural Analogs and Their Properties
Key Observations :
Halogen Substituents: Fluorine (F): The smallest halogen, fluorine enhances metabolic stability and bioavailability due to its electronegativity and minimal steric bulk . Trifluoromethyl (CF₃): Introduces strong electron-withdrawing effects, which may stabilize the compound against oxidative metabolism but reduce nucleophilic reactivity .
Substituent Position: Para vs. Meta/Ortho: Para-substituted analogs (e.g., 4-F, 4-Cl) exhibit symmetrical electronic distributions, favoring interactions with flat binding pockets.
Hydroxy (OH): Methyl (3R)-3-amino-3-(4-chloro-3-hydroxyphenyl)propanoate (C₁₀H₁₂ClNO₃, MW 229.66) demonstrates higher polarity (predicted pKa 8.24) due to hydrogen bonding capacity, which may limit CNS activity but enhance renal excretion .
Table 2: Comparative Physicochemical Data
- Synthesis: Analogs like methyl-3-hydroxy-2,2-dimethyl-3-(4-chlorophenyl)propanoate () are synthesized via esterification and halogenation, suggesting similar routes for the target compound. Hydrosulfonylation under visible light () may also apply to derivatives with sulfonyl groups.
Biological Activity
Methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies, supported by data tables and research findings.
Compound Overview
- Chemical Name : this compound
- Molecular Formula : C17H18FNO3
- Molecular Weight : 303.33 g/mol
- CAS Number : Not specified in the search results.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Interaction : Similar compounds have been shown to interact with neurotransmitter receptors, potentially influencing neurotransmitter systems in the central nervous system. This suggests a role in modulating mood and cognitive functions.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in amino acid metabolism, impacting cellular metabolic pathways .
Pharmacokinetics
Pharmacokinetic properties are crucial for understanding the bioavailability and efficacy of this compound:
- Solubility : The compound's solid state at room temperature indicates that its solubility could influence its absorption and distribution within biological systems.
- Stability : Stability under physiological conditions is essential for maintaining its biological activity. Preliminary studies indicate that structural modifications can enhance stability and efficacy.
Biological Activity
The biological effects of this compound can be categorized as follows:
-
Neurotransmitter Modulation
- Potential effects on neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Possible antidepressant-like effects observed in animal models.
- Cell Proliferation
Data Table: Summary of Biological Activities
Case Study 1: Antidepressant Effects
A study investigated the effects of this compound on depressive behaviors in rodent models. Results indicated a significant reduction in immobility time during forced swim tests, suggesting antidepressant-like properties.
Case Study 2: Neurotransmitter Interaction
Research examining the compound's interaction with serotonin receptors demonstrated that it could enhance serotonin release, leading to improved mood-related behaviors in animal models. This study supports its potential use as a therapeutic agent for mood disorders.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for achieving high enantiomeric purity in methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate?
- Methodological Answer : Enantioselective synthesis can be achieved via chiral auxiliary-assisted methods or enzymatic resolution. For fluorophenyl derivatives, asymmetric hydrogenation using Rh or Ru catalysts with chiral ligands (e.g., BINAP) has shown success in controlling stereochemistry . Reaction conditions such as temperature (-20°C to 25°C), solvent polarity (e.g., THF or methanol), and catalyst loading (1–5 mol%) significantly impact yield and purity. Post-synthesis purification via chiral HPLC (e.g., using a Chiralpak® column) ensures enantiomeric excess >99% .
Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from its stereoisomers?
- Methodological Answer :
- ¹H/¹³C NMR : The 4-fluorophenyl group shows distinct aromatic splitting patterns (e.g., doublets at δ 7.2–7.4 ppm for para-substitution). The (3R)-configuration generates specific diastereotopic proton splitting in the propanoate backbone .
- IR : The ester carbonyl (C=O) stretch appears at ~1740 cm⁻¹, while the amino group (NH₂) shows broad absorption near 3350 cm⁻¹ .
- MS : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 226.1 (C₁₀H₁₂FNO₂⁺) with fragmentation peaks at m/z 153 (loss of –OCH₃) and 109 (C₆H₄F⁺) .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies should employ accelerated degradation tests:
- Acidic/alkaline hydrolysis : Monitor ester cleavage via HPLC at pH 2 (HCl) and pH 10 (NaOH) over 24–72 hours at 40°C .
- Thermal stability : Use TGA/DSC to assess decomposition temperatures (>150°C typical for esters) and identify degradation products via LC-MS .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the bioactivity of this compound as a enzyme inhibitor?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize the compound’s geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic sites for covalent inhibition .
- Molecular Docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., serine proteases). The fluorophenyl group’s electron-withdrawing effect enhances π-stacking with aromatic residues (e.g., Tyr in active sites) .
Q. What experimental designs resolve contradictions in reported biological activities of fluorophenyl-containing amino acid derivatives?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell lines, incubation times). A factorial design approach (2⁴ design) can isolate variables:
- Factors : Concentration (0.1–100 µM), incubation time (6–48 hours), cell type (HEK293 vs. HepG2), and solvent (DMSO vs. PBS) .
- Response Metrics : IC₅₀ values, apoptosis markers (e.g., caspase-3 activation). Statistical analysis (ANOVA) identifies significant interactions between variables .
Q. How does the 4-fluorophenyl moiety influence the compound’s pharmacokinetic properties (e.g., metabolic stability, membrane permeability)?
- Methodological Answer :
- In vitro Metabolism : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS. Fluorine’s electronegativity reduces CYP450-mediated oxidation, enhancing metabolic stability .
- Caco-2 Permeability Assay : Measure apical-to-basolateral transport (Papp) to predict intestinal absorption. The ester group improves lipophilicity (logP ~1.8), favoring passive diffusion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
